molecular formula C8H5ClFNO2 B053006 (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene CAS No. 116272-78-7

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene

Cat. No. B053006
CAS RN: 116272-78-7
M. Wt: 201.58 g/mol
InChI Key: JCIAIKBVPVMTBD-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated and chlorinated benzene derivatives involves multiple strategies, including direct fluorination, nucleophilic aromatic substitution, and regioselective fluorination techniques. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride results in compounds with high yields and regioselectivities, demonstrating the versatility of fluorination methods in modifying benzene derivatives (Zhao et al., 2016).

Molecular Structure Analysis

The molecular structure of chloro- and fluoro-substituted benzene derivatives has been thoroughly investigated through techniques such as proton magnetic resonance, revealing insights into rotational isomerism and the influence of substituents on molecular conformation (Hutton et al., 1971). These studies highlight the impact of chloro and fluoro groups on the electronic and spatial configuration of the benzene ring.

Chemical Reactions and Properties

The chemical reactivity of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene and similar compounds involves a range of nucleophilic and electrophilic substitution reactions. For example, nucleophilic aromatic substitution reactions have been used to introduce various nucleophiles into fluorinated benzene rings, showcasing the compound's versatility in chemical synthesis (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of chloro- and fluoro-substituted benzene derivatives, such as solubility, melting point, and boiling point, are significantly influenced by the nature and position of the substituents. Research into the synthesis and properties of soluble fluoro-polyimides derived from benzene derivatives underscores the effect of substituents on material properties, including thermal stability and moisture absorption (Xie et al., 2001).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Research by Pietra and Vitali (1972) highlights the nucleophilic aromatic substitution reactions involving nitro-group substitution in aromatic compounds. This process is crucial in synthesizing various derivatives of aromatic compounds, which could be related to the synthesis and applications of "(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene" in developing new organic materials or pharmaceutical intermediates (Pietra & Vitali, 1972).

Synthesis of Fluorinated Compounds

The practical synthesis of 2-Fluoro-4-bromobiphenyl by Qiu et al. (2009) demonstrates the utility of fluorinated aromatic compounds in the pharmaceutical industry, including the synthesis of anti-inflammatory materials. This suggests that compounds like "(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene" could have applications in the synthesis of medically relevant compounds (Qiu et al., 2009).

Supramolecular Chemistry and Materials Science

Cantekin, de Greef, and Palmans (2012) discuss the application of benzene-1,3,5-tricarboxamides (BTAs) in nanotechnology, polymer processing, and biomedical applications, showcasing the versatility of benzene derivatives in supramolecular chemistry. This indicates potential avenues for using "(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene" in materials science and nanotechnology for creating novel materials with specific properties (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

1-chloro-3-fluoro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFNO2/c9-7-2-1-3-8(10)6(7)4-5-11(12)13/h1-5H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIAIKBVPVMTBD-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene

CAS RN

116272-78-7, 60610-68-6
Record name trans-2-Chloro-6-fluoro-β-nitrostyrene
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Record name 60610-68-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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